[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
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Overview
Description
[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H18Cl2FNO2. This compound is characterized by its unique structure, which includes a cyclopropyl ring and multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. This intermediate is then reacted with 4-fluorophenyl and 4-methylphenyl groups under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate include:
- 2-Chloro-4-fluorophenol
- 3-(4-Methylphenoxy)propionic acid
- N-(4-Chlorophenyl)-1,2-phenylenediamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C24H18Cl2FNO2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C24H18Cl2FNO2/c1-14-2-4-15(5-3-14)19-13-20(19)23(16-6-9-18(27)10-7-16)28-30-24(29)17-8-11-21(25)22(26)12-17/h2-12,19-20H,13H2,1H3 |
InChI Key |
OCXRYRIXDALDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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